Diallylacetic Acid Methyl-d3 Ester
Description
Diallylacetic Acid Methyl-d3 Ester is a deuterated methyl ester derivative of diallylacetic acid, where three hydrogen atoms in the methyl group are replaced by deuterium (²H or D). This isotopic substitution enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as the deuterium label improves analytical precision by reducing background noise and enabling precise tracking in metabolic pathways .
Deuterated esters like this are critical in pharmacological and biochemical research, particularly as internal standards for quantifying metabolites or active compounds in complex biological matrices . Their stability and isotopic distinction make them indispensable in drug development and metabolic profiling.
Properties
Molecular Formula |
C₉H₁₁D₃O₂ |
|---|---|
Molecular Weight |
157.22 |
Synonyms |
2-(2-Propenyl)-4-pentenoic Acid Methyl-d3 Ester; 2-Allyl-4-pentenoic Acid Methyl-d3 Ester; Methyl-d3 2-(2-Propenyl)-4-pentenoate; Methyl-d3 2-(Prop-2’-enyl)-4-pentenoate; Methyl-d3 2-Allyl-4-pentenoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Diallylacetic Acid Methyl-d3 Ester with structurally or functionally analogous esters, emphasizing molecular properties, applications, and research findings.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Estimated based on analogous deuterated esters.
Structural and Functional Comparisons
Deuterated Esters: Methotrexate-methyl-d3 Dimethyl Ester and 2-Dodecyltetradecanoic Acid Methyl-d3 Ester share the deuterium-labeling strategy with this compound. These compounds are pivotal in MS-based quantification due to their isotopic stability and minimal interference with endogenous analytes . Key Difference: Unlike Methotrexate-methyl-d3, which is a complex antifolate derivative, this compound is a simpler fatty acid ester, likely used in lipid metabolism studies.
Fatty Acid Methyl Esters: Methyl Palmitate (C₁₇H₃₄O₂) and Octadecanoic Acid Methyl Ester are bioactive components in algal extracts, demonstrating cytotoxic effects on cancer cells . In contrast, this compound is synthetic and non-bioactive, serving purely as an analytical tool.
Aromatic Esters :
- Methyl Diphenylacetate (C₁₅H₁₄O₂) and 8-O-Acetylshanzhiside Methyl Ester (C₁₉H₂₆O₁₁) are structurally complex, with aromatic or heterocyclic backbones. These esters are used as intermediates or reference standards in drug synthesis , whereas this compound is tailored for isotopic labeling.
Carbonate Esters: Dimethyl Carbonate (C₃H₆O₃) is a non-deuterated ester with applications in green chemistry. Its low molecular weight and environmental compatibility contrast with the specialized analytical role of deuterated esters .
Research Implications
- Deuterated Compounds: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, enabling longer tracking windows in vivo .
- Bioactive vs. Analytical Use : While methyl palmitate and 8-O-acetylshanzhiside methyl ester directly interact with biological systems, deuterated esters like this compound are inert tracers, highlighting their complementary roles in research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
